4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide
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Description
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23F2N7O2 and its molecular weight is 443.459. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds bearing structural similarities, such as piperazine carboxamide and substituted phenyl groups, have been synthesized and evaluated for their biological activities. These activities include antimicrobial properties, as demonstrated in a study where novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains (Rahul P. Jadhav et al., 2017).
Chemical Synthesis and Characterization
The synthesis of novel chemical structures incorporating piperazine and carboxamide functional groups is a common theme in medicinal chemistry research. For instance, compounds with the piperazine moiety have been synthesized and characterized for their potential as central nervous system agents or for their antimicrobial activities. Such synthesis approaches are crucial for developing new therapeutic agents with improved efficacy and reduced side effects. The methodologies used in these syntheses, including various cyclization reactions and the introduction of fluorine atoms to enhance biological activity, are relevant for compounds similar to 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide, suggesting its potential for diverse biological applications (L. Lang et al., 1999).
Potential Applications in Drug Development
The structural features of this compound suggest its utility in drug development, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 or as a ligand for various receptors in the central nervous system. The presence of difluorophenyl and tetrazolyl groups could imply the potential for specific binding interactions with biological targets, offering avenues for the development of novel therapeutic agents with specific mechanisms of action (D. Romero et al., 1994).
Properties
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N7O2/c1-32-17-5-2-15(3-6-17)13-24-21(31)29-10-8-28(9-11-29)14-20-25-26-27-30(20)16-4-7-18(22)19(23)12-16/h2-7,12H,8-11,13-14H2,1H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGUZHPGUPUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.